molecular formula C13H17NO3 B13629658 Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B13629658
M. Wt: 235.28 g/mol
InChI Key: VZRDKOIEXBRWBY-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a tetrahydronaphthalene backbone substituted with an amino group at position 1, a methoxy group at position 6, and a methyl ester at the carboxylate position. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDKOIEXBRWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Detailed Synthetic Routes and Reaction Conditions

Formation of the Tetrahydronaphthalene Core
  • Friedel-Crafts Acylation and Reduction: The bicyclic ring system is often constructed via Friedel-Crafts acylation of methoxy-substituted aromatic compounds, followed by catalytic or chemical reduction to saturate the ring system partially, yielding the 1,2,3,4-tetrahydronaphthalene framework.
Introduction of the Amino Group
  • Nitration and Reduction: The amino group at position 1 is commonly introduced by nitration of the aromatic precursor to form a nitro intermediate, which is subsequently reduced to the amine via catalytic hydrogenation or chemical reducing agents.

  • Alternative Methods: Reductive amination or nucleophilic substitution methods have also been reported for introducing the amino functionality with control over stereochemistry.

Esterification
  • Methyl Ester Formation: The carboxylate group is introduced as a methyl ester, typically via esterification of the corresponding carboxylic acid intermediate using methanol in the presence of acid catalysts or by direct carboxylation followed by methylation.

Industrial Scale Synthesis

Industrial production optimizes these steps using continuous flow reactors and automated systems to enhance reaction control, yield, and purity. Parameters such as solvent choice, temperature, and catalyst loading are finely tuned to scale up the synthesis efficiently.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Friedel-Crafts Acylation Aromatic methoxy compound, acyl chloride, Lewis acid catalyst Ketone-substituted aromatic intermediate 70–85 Controlled temperature essential
2 Reduction Catalytic hydrogenation or LiAlH4 1,2,3,4-Tetrahydronaphthalene derivative 75–90 Selective partial saturation
3 Nitration HNO3/H2SO4, low temperature Nitro-substituted intermediate 60–75 Position-selective nitration
4 Reduction of Nitro Group Pd/C hydrogenation or chemical reducing agents 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene 80–95 Maintains stereochemistry
5 Esterification Methanol, acid catalyst (e.g., H2SO4) This compound 85–90 Purification by crystallization

Analytical Characterization and Reaction Monitoring

Chromatographic Techniques

  • Thin-layer chromatography (TLC) with solvent systems such as 8:2 pentane:ethyl acetate (Rf ~0.3) is widely used for monitoring reaction progress.
  • High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms structural identity and stereochemistry.
  • Infrared (IR) spectroscopy identifies functional groups such as amino, ester, and methoxy moieties.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

Reaction Mechanisms and Modifications

Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxylic acid, which serves as a key intermediate for further functionalization.

Conditions Reagents Product Yield (%) Notes
Acidic (Reflux) 6 M HCl, H2O 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 85–90 Higher yield due to intermediate stabilization
Alkaline (60°C) 1 M NaOH, EtOH Sodium salt of carboxylic acid 78 Partial racemization possible

Acylation of the Amino Group

The primary amino group undergoes acylation with acyl chlorides or anhydrides to form amide derivatives, which can be used as prodrugs or intermediates.

Reagent Conditions Product Application
Acetic anhydride Room temperature, 12 h N-Acetyl derivative Prodrug synthesis
Benzoyl chloride Pyridine, 0°C to RT N-Benzoyl derivative Pharmaceutical intermediate

Reduction Reactions

  • Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol without affecting the amino group.
  • Sodium borohydride (NaBH₄) can reduce imine intermediates to chiral amine derivatives, preserving stereochemical integrity.

Research Data and Findings

Synthetic Yield and Purity

  • Overall yields for multi-step synthesis range from 60% to 90% per step, with final product purity exceeding 97% as confirmed by chromatographic and spectroscopic methods.
  • Optical purity is maintained above 97% in asymmetric synthesis routes involving chiral precursors.

Comparative Analysis with Analogous Compounds

Property Target Compound Analog (e.g., methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate)
Solubility Enhanced by amino and methoxy groups Lower, due to ketone substitution
Stability Hydrochloride salt form improves stability Less stable in free base form
Boiling Point Approx. 388°C (estimated from analogs) Similar thermal behavior

Summary Table of Key Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield (%) Notes
Ring formation Friedel-Crafts acylation + reduction Aromatic methoxy compound, Lewis acid, catalytic hydrogenation 70–90 Control of temperature critical
Amino group introduction Nitration + reduction HNO3/H2SO4, Pd/C or chemical reductants 60–95 Position-selective, stereochemistry preserved
Esterification Acid-catalyzed esterification Methanol, H2SO4 85–90 Purification by crystallization
Hydrolysis (optional) Acidic or alkaline hydrolysis 6M HCl reflux or 1M NaOH, EtOH 78–90 Used for carboxylic acid derivatives
Amino group acylation Acylation with acyl chlorides/anhydrides Acetic anhydride, benzoyl chloride 70–90 For prodrug or intermediate synthesis

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.

Conditions Reagents Product Yield Source
Acidic (HCl, H₂O)6M HCl, reflux1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid85–90%
Alkaline (NaOH, EtOH)1M NaOH, 60°CSodium salt of the carboxylic acid derivative78%

Key findings:

  • Acidic hydrolysis typically achieves higher yields due to stabilization of intermediates .

  • Alkaline conditions may lead to partial racemization in stereosensitive derivatives.

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or enabling further functionalization.

Reagent Conditions Product Application Source
Acetic anhydrideRoom temperature, 12 hrsN-Acetyl-1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylateProdrug synthesis
Benzoyl chloridePyridine, 0°C → RTN-Benzoyl derivativeIntermediate for pharmaceuticals

Mechanistic insight:

  • Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

Reduction Reactions

The compound participates in reductions targeting either the aromatic ring or functional groups.

Target Reagent Conditions Product Yield Source
Ester to alcoholLiAlH₄Dry THF, reflux1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-methanol65%
Imine intermediatesNaBH₄THF/MeOH, −30°CChiral amine derivatives80%

Notable observations:

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group .

  • Asymmetric reductions (e.g., using NaBH₄) preserve stereochemistry in chiral centers .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, although steric hindrance from the tetrahydronaphthalene framework modulates reactivity.

Reaction Reagents Position Product Source
NitrationHNO₃, H₂SO₄C5 or C7Nitro-substituted derivative
SulfonationSO₃, H₂SO₄C7Sulfonic acid derivative

Key limitations:

  • Substitution occurs preferentially at the para position relative to the methoxy group .

  • Steric effects from the fused cyclohexane ring reduce reaction rates compared to simpler naphthalenes .

Condensation Reactions

The amino group forms Schiff bases with aldehydes or ketones, enabling the synthesis of heterocyclic compounds.

Reagent Conditions Product Application Source
BenzaldehydeEthanol, refluxN-Benzylidene-1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylateAnticancer agent precursor
4-MethoxyacetophenoneAcid catalysisImine-linked hybrid structureEnzyme inhibition studies

Research highlights:

  • Schiff base derivatives exhibit enhanced cytotoxicity against cancer cell lines (e.g., MCF-7) .

Salt Formation

The amino group forms stable salts with mineral acids, improving solubility for pharmacological applications.

Acid Conditions Product Solubility Source
HCl (gaseous)Et₂O, 0°C1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride>50 mg/mL in H₂O
H₂SO₄MeOH, RTSulfate salt30 mg/mL in H₂O

Oxidation Reactions

Controlled oxidation of the amino group or aromatic ring modifies electronic properties.

Reagent Target Product Outcome Source
KMnO₄Amino groupNitroso derivativeUnstable intermediate
OzoneAromatic ringRing-opened dicarboxylic acidDegradation pathway

Scientific Research Applications

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Key Features Applications/Notes
Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (Target) C₁₃H₁₇NO₃ -NH₂ (1), -OCH₃ (6), -COOCH₃ (1) Amino and ester functionalization Potential apoptosis modulation
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid C₁₂H₁₅NO₃ -NH₂ (1), -OCH₃ (6), -COOH (1) Free carboxylic acid Research reagent (Santa Cruz Biotech)
Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate C₁₅H₁₆O₄ -OCH₃ (6), -COOCH₂CH=CH₂ (2), =O (1) Allyl ester, ketone Synthetic intermediate
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate C₁₂H₁₂O₃ -COOCH₃ (1), =O (4) Ketone at position 4 Pharmaceutical intermediate
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid C₁₂H₁₄O₃ -OCH₃ (6), -COOH (1) No amino group Reference compound

Physicochemical Properties

  • Solubility: The amino and ester groups in the target compound likely enhance solubility in polar solvents compared to non-amino analogs like methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, which is hydrophobic due to its ketone group .
  • Stability: The hydrochloride salt form (CAS: 1803584-43-1) may offer improved stability over the free base, a common trait in amino-containing pharmaceuticals .
  • Boiling Point : Analogs such as 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid have a boiling point of ~388°C, suggesting the target compound may exhibit similar thermal behavior .

Research Findings and Gaps

  • Pharmacological Potential: While direct studies on the target compound are sparse, related compounds like 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are marketed for apoptosis research, implying shared biological pathways .
  • Safety Data : Safety information for the hydrochloride salt (CAS: 1803584-43-1) is currently unavailable, highlighting a critical research gap .

Biological Activity

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 153707-94-9) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
IUPAC NameThis compound
CAS Number153707-94-9

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. It interacts with cellular pathways involved in apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.
  • Neuroprotective Effects : Preliminary research indicates neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was found to have an IC50 value comparable to standard chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Studies

Another study assessed the antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the methoxy group and the naphthalene core enhances its lipophilicity and facilitates interaction with biological membranes.

Key Findings from SAR Analysis:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Amino Group : Essential for binding to target proteins and influencing biological activity.

Q & A

Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?

  • Methodological Answer : Use PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and synonyms. Include grey literature (e.g., dissertations, conference abstracts) for unpublished data .

Q. How to address data gaps in toxicity or pharmacokinetic studies for novel tetrahydronaphthalene derivatives?

  • Methodological Answer : Prioritize ATSDR’s identified research needs for naphthalene analogs, such as long-term carcinogenicity studies or biomonitoring in occupational populations. Leverage structure-activity relationship (SAR) models to extrapolate data from related compounds .

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